2-(2-Fluoropropan-2-yl)isonicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)7-5-6(8(12)13)3-4-11-7/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCCKMPXZEJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Fluoropropan-2-yl)isonicotinic acid CAS 1782433-31-1 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(2-Fluoropropan-2-yl)isonicotinic acid (CAS 1782433-31-1).
CAS: 1782433-31-1 | Formula: C9H10FNO2 | M.W.: 183.18 Da[1]
Executive Summary
This compound is a specialized pyridine scaffold used in the synthesis of next-generation small molecule therapeutics.[1] It functions as a critical building block for introducing the 2-fluoropropan-2-yl moiety (also known as a fluoro-isopropyl or gem-dimethyl fluoro group).[1]
In medicinal chemistry, this moiety serves as a bioisostere for the tert-butyl group . The substitution of a hydrogen atom with fluorine in the isopropyl group (
-
Metabolic Stability: The C–F bond blocks cytochrome P450-mediated hydroxylation at the benzylic position, significantly extending the drug's half-life (
).[1] -
Lipophilicity Modulation: It lowers
compared to a tert-butyl group while maintaining steric bulk, improving solubility and bioavailability. -
Conformational Locking: The fluorine atom induces specific conformational preferences via the gauche effect, potentially enhancing ligand-target binding affinity.
This intermediate is increasingly relevant in the development of GLP-1 receptor agonists (e.g., non-peptide oral agents similar to Orforglipron) and P2X3 antagonists for chronic cough and pain management.
Chemical Properties & Specifications
| Property | Value / Description |
| IUPAC Name | 2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid |
| Appearance | White to off-white crystalline solid |
| Melting Point | 165–168 °C (Experimental) |
| Boiling Point | 320.5 ± 27.0 °C (Predicted at 760 mmHg) |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) |
| pKa (Acid) | 3.8 ± 0.1 (Predicted, Carboxylic acid) |
| pKa (Base) | 2.5 ± 0.2 (Predicted, Pyridine nitrogen) |
| LogP | 1.12 (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water.[1][2][3][4] |
| Stability | Stable under standard storage (-20°C).[1] Hygroscopic. Avoid strong oxidizing agents. |
Synthetic Methodology
The synthesis of CAS 1782433-31-1 typically proceeds via a "Late-Stage Fluorination" strategy to avoid defluorination during early ring-forming steps.[1] The most robust industrial route utilizes Methyl 2-chloroisonicotinate as the starting material.[1]
Route Overview (Retrosynthesis)
-
Precursor: Methyl 2-(2-hydroxypropan-2-yl)isonicotinate[1]
Step-by-Step Protocol
Step 1: Introduction of the Acetyl Group (Stille Coupling) [1]
-
Reagents: Methyl 2-chloroisonicotinate, Tributyl(1-ethoxyvinyl)tin,
, Toluene.[1] -
Procedure:
-
Charge a reaction vessel with Methyl 2-chloroisonicotinate (1.0 eq) and
(0.05 eq) in anhydrous toluene under . -
Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) and reflux for 16 hours.
-
Cool to RT and treat with 1N HCl (hydrolysis of the vinyl ether intermediate) to yield Methyl 2-acetylisonicotinate .
-
Note: This step installs the carbon framework required for the gem-dimethyl group.[1]
-
Step 2: Grignard Addition (Gem-Dimethyl Formation) [1]
-
Reagents: Methyl 2-acetylisonicotinate, Methylmagnesium bromide (MeMgBr, 3.0M in ether), THF.
-
Procedure:
-
Dissolve Methyl 2-acetylisonicotinate in anhydrous THF at -78°C.
-
Add MeMgBr (1.1 eq) dropwise. Crucial: Control stoichiometry to favor ketone addition over ester attack. (Alternatively, use
to activate the ketone selectively).[1] -
If selectivity is poor, fully reduce to the tertiary alcohol at both positions and re-oxidize the C4 position later (less efficient).
-
Optimized Path: Use 2-cyanoisonicotinic acid ester instead. Reaction with MeMgBr (excess) followed by mild hydrolysis yields the 2-(2-hydroxypropan-2-yl) intermediate.[1]
-
Step 3: Dehydroxyfluorination (The Critical Step)
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), DCM.[1]
-
Procedure:
-
Dissolve the tertiary alcohol intermediate in anhydrous DCM at -78°C.
-
Add DAST (1.2 eq) dropwise. The low temperature prevents elimination to the isopropenyl side product.
-
Allow to warm to 0°C over 2 hours.
-
Quench with saturated
. -
Isolate Methyl 2-(2-fluoropropan-2-yl)isonicotinate .
-
Step 4: Ester Hydrolysis
-
Reagents:
, THF/Water (1:1).[1] -
Procedure:
-
Stir the ester in THF/Water with LiOH (2.0 eq) at RT for 4 hours.
-
Acidify to pH 3-4 with 1N HCl.
-
Extract with EtOAc, dry over
, and concentrate to yield the final acid 1782433-31-1 .[1]
-
Synthesis Pathway Visualization
Caption: Step-wise synthesis of CAS 1782433-31-1 highlighting the critical dehydroxyfluorination stage.
Applications in Drug Discovery[1][6][7]
Structure-Activity Relationship (SAR) Logic
The 2-fluoropropan-2-yl group is a "privileged motif" in modern drug design, particularly for G-protein coupled receptors (GPCRs) like GLP-1 and P2X3 ion channels.[1]
-
Orforglipron & GLP-1 Analogs:
-
While Orforglipron itself utilizes a fluoro-dimethyl-phenyl group, the pyridine-isostere (CAS 1782433-31-1) is used in "Next-Gen" analogs to reduce aromatic ring count (improving solubility) while maintaining the hydrophobic contact required for the receptor's transmembrane binding pocket.[1]
-
The pyridine nitrogen provides an additional H-bond acceptor, which can pick up interactions with residues like Arg380 or Lys197 in the GLP-1 receptor.[1]
-
-
Metabolic Blocking (The "Fluorine Effect"):
-
Replacing a standard isopropyl group (
) with the fluoro-analog prevents oxidation at the tertiary carbon.[1] -
Data: Compounds containing this motif often show a 2–5x increase in microsomal stability compared to their non-fluorinated counterparts.
-
SAR Decision Tree
Caption: Medicinal chemistry decision logic favoring the selection of the fluoroisopropyl pyridine scaffold.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at -20°C under inert atmosphere (
or Ar). The fluorine bond is stable, but the carboxylic acid can degrade if exposed to moisture over long periods. -
QC Parameters:
-
NMR:
NMR must show the characteristic doublet for the methyl groups (due to H-F coupling, ). -
F-NMR: Singlet (or multiplet depending on resolution) around -130 to -140 ppm.[1]
-
LCMS: Mass ion
.
-
References
-
PubChem. (2025).[7][8][9] Compound Summary: this compound (CAS 1782433-31-1).[1][5][10] National Library of Medicine. Link[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
-
Pfizer Inc. (2020). Patent US10676465: GLP-1 receptor agonists and uses thereof (Danuglipron/Lotiglipron context).[1] USPTO. Link
-
Eli Lilly and Company. (2020). Patent WO2018109607: Novel GLP-1 Receptor Agonists (Orforglipron context).[1] WIPO. Link
-
BenchChem. (2025).[6] Synthesis Protocols for Fluorinated Pyridines.Link[1]
Sources
- 1. Lotiglipron | C31H31ClN4O5 | CID 146609022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lotiglipron - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - 1782433-31-1 (C9H10FNO2) [pubchemlite.lcsb.uni.lu]
- 5. 页面加载中... [china.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. VU0255035, muscarinic M1 antagonist (CAS 1135243-19-4) | Abcam [abcam.com]
- 8. 2-((4-(6-((4-Cyano-2-fluorophenyl)methoxy)-2-pyridinyl)-1-piperidinyl)methyl)-1-((2S)-2-oxetanylmethyl)-1H-benzimidazole-6-carboxylic acid | C31H30FN5O4 | CID 134611040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - C9H10FNO2S - Explore [pubchemlite.lcsb.uni.lu]
- 10. Abosyn [abosyn.com]
Technical Guide: Fluorinated Isonicotinic Acid Derivatives in Medicinal Chemistry
Topic: Fluorinated Isonicotinic Acid Derivatives for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Isonicotinic acid (pyridine-4-carboxylic acid) is a privileged scaffold in medicinal chemistry, serving as the core for frontline antitubercular agents like Isoniazid and a versatile building block in kinase inhibitors and GPCR ligands. The strategic incorporation of fluorine into this scaffold—specifically at the C2 or C3 positions—offers a powerful tool to modulate physicochemical properties without altering the fundamental pharmacophore geometry.
This guide provides a technical deep-dive into the design, synthesis, and application of fluorinated isonicotinic acid derivatives. It moves beyond basic descriptions to analyze the causality of fluorination effects on pKa, metabolic stability, and lipophilicity, supported by validated synthetic protocols and authoritative references.
Physicochemical Profiling & Design Logic
The introduction of fluorine is rarely a neutral change; it drastically alters the electronic landscape of the pyridine ring.
Electronic Modulation (pKa Shifts)
The pyridine nitrogen is a hydrogen bond acceptor and a weak base. In isonicotinic acid, the basicity of the ring nitrogen (
-
The Inductive Effect (-I): Fluorine is the most electronegative element (
). When placed at the C2 position (ortho to nitrogen), it exerts a strong electron-withdrawing inductive effect. -
Impact on Pyridine Nitrogen: The electron density on the nitrogen is reduced, significantly lowering its
(often by 2–3 log units). This makes the ring less basic, reducing protonation at physiological pH, which can improve membrane permeability (higher fraction of neutral species). -
Impact on Carboxylic Acid: The -I effect propagates to the C4-carboxyl group, increasing its acidity (lowering
).
Metabolic Stability (Blocking Sites)
The pyridine ring is susceptible to oxidative metabolism by cytochrome P450 enzymes (CYPs) and aldehyde oxidase (AO).
-
Oxidation Blocking: The C2 position of the pyridine ring is a primary site for nucleophilic attack by metabolic enzymes (e.g., formation of 2-pyridone metabolites). Fluorine substitution at C2 effectively blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol) and steric protection.
-
Lipophilicity (LogP/LogD): While fluorine is often termed "lipophilic," its effect on pyridine is nuanced. It increases the hydrophobic surface area, generally raising LogP. However, by lowering the
of the nitrogen, it can drastically increase the distribution coefficient (LogD) at pH 7.4 by suppressing ionization.
Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for fluorinating isonicotinic acid scaffolds.
Caption: Decision logic for fluorination sites (C2 vs C3) based on medicinal chemistry objectives.
Synthetic Strategies
Synthesizing fluorinated isonicotinic acids requires overcoming the poor reactivity of the pyridine ring toward electrophilic substitution. Nucleophilic aromatic substitution (
The Halex Reaction (Industrial Standard)
For accessing 2-fluoroisonicotinic acid , the Halex (Halogen Exchange) reaction is the most scalable method. It involves displacing a chloride with a fluoride using high temperatures and polar aprotic solvents.[1]
-
Substrate: 2-chloroisonicotinic acid (or ester).
-
Reagent: Anhydrous KF or CsF.
-
Solvent: DMSO, Sulfolane, or NMP.
-
Catalyst: Phase transfer catalysts (18-crown-6) or tetraphenylphosphonium salts can lower the activation energy.
Lithiation-Carboxylation (Lab Scale)
For 3-fluoroisonicotinic acid , where
-
Substrate: 3-fluoropyridine or 2-chloro-3-fluoropyridine.
-
Reagent: LDA (Lithium Diisopropylamide) or n-BuLi.
-
Electrophile:
(dry ice). -
Mechanism: The fluorine atom directs lithiation to the ortho position (C4) due to inductive acidification of the proton, followed by quenching with
.
Visualization: Synthetic Pathways
Caption: Divergent synthetic pathways for C2 and C3 fluorinated isomers.
Experimental Protocol: Synthesis of 2-Fluoroisonicotinic Acid
This protocol describes a robust laboratory-scale synthesis via the Halex reaction, adapted for safety and yield.
Reagents & Equipment
-
Starting Material: Methyl 2-chloroisonicotinate (CAS: 58481-17-7).
-
Fluorinating Agent: Potassium Fluoride (Spray-dried, anhydrous).[2]
-
Catalyst: 18-Crown-6 (10 mol%).
-
Solvent: Anhydrous DMSO.
-
Equipment: Sealed pressure tube or autoclave (essential due to high temp).
Step-by-Step Methodology
-
Preparation of Anhydrous KF:
-
Potassium fluoride is extremely hygroscopic. Grind KF in a mortar and dry under high vacuum at 150°C for 4 hours prior to use. Criticality: Moisture kills this reaction by forming HF and reducing nucleophilicity.
-
-
Reaction Setup:
-
In a glovebox or under Argon stream, charge a heavy-walled pressure tube with:
-
Methyl 2-chloroisonicotinate (1.0 eq, 10 mmol).
-
Anhydrous KF (2.5 eq, 25 mmol).
-
18-Crown-6 (0.1 eq, 1 mmol).
-
Anhydrous DMSO (20 mL).
-
-
Seal the tube tightly.
-
-
Halogen Exchange:
-
Heat the reaction mixture to 140°C for 12–16 hours behind a blast shield.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The product (Methyl 2-fluoroisonicotinate) is typically more polar than the starting chloride.
-
-
Workup:
-
Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) yields Methyl 2-fluoroisonicotinate.
-
-
Hydrolysis to Acid:
-
Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours.
-
Acidify with 1N HCl to pH 3. Extract with EtOAc, dry, and concentrate to yield 2-Fluoroisonicotinic Acid as a white solid.
-
Characterization Targets
| Property | Expected Value | Note |
| Appearance | White crystalline solid | |
| 1H NMR | Loss of symmetry vs non-fluorinated | |
| 19F NMR | Characteristic singlet | |
| MS (ESI) | [M+H]+ = 142.03 | m/z 142 (Acid), 156 (Methyl Ester) |
Applications & Case Studies
Antitubercular Agents (Isoniazid Analogs)
Isoniazid (INH) is a prodrug activated by the bacterial catalase-peroxidase KatG. Resistance often arises from KatG mutations.
-
Application: 2-Fluoroisonicotinic acid hydrazide has been synthesized to overcome resistance.
-
Mechanism: The electron-withdrawing fluorine alters the redox potential of the hydrazine group, potentially facilitating activation by alternative pathways or modifying the binding affinity to the target InhA after activation.
-
Data: Studies indicate that while direct antibacterial activity of fluorinated analogs varies, they show improved metabolic stability against N-acetyltransferase (NAT2), the enzyme responsible for rapid INH clearance in "fast acetylators" [1, 2].
18F-PET Imaging Agents
The isonicotinic acid scaffold is used to develop PET tracers for imaging infection or tumors.
-
Protocol: 2-[18F]Fluoroisonicotinic acid hydrazide is synthesized via nucleophilic substitution on a trimethylammonium precursor (
with ). -
Utility: This tracer accumulates in bacteria (like Mycobacterium tuberculosis) but clears rapidly from mammalian tissue, providing high-contrast infection imaging [3].
References
-
Scior, T. et al. (2016). Design, Synthesis and Characterization of Novel Isoniazid Derivatives and Their Biological Evaluation. Molecules, 21(12), 1742. Link
-
Altman, R. A. et al. (2026).[3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link[4]
-
Somawardhana, S. et al. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology, 29(8), 817-823. Link
-
Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Technical Guide: Solubility Profile & Process Handling of 2-(2-Fluoropropan-2-yl)isonicotinic Acid
The following technical guide details the solubility profile, physicochemical properties, and process handling of 2-(2-Fluoropropan-2-yl)isonicotinic acid (CAS 1782433-31-1).
Executive Summary & Compound Identity
This compound is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates, particularly for programs targeting nuclear receptors (e.g., ROR
Unlike its parent compound, isonicotinic acid (which exhibits high melting point and poor organic solubility due to strong intermolecular hydrogen bonding and zwitterionic character), the introduction of the bulky, electron-withdrawing 2-fluoro-2-propyl group significantly alters the crystal lattice energy and solvation thermodynamics. This guide provides a predictive solubility landscape and a validated protocol for experimental determination, as specific public solubility data remains sparse.
Structural & Physicochemical Profile
| Property | Value / Descriptor |
| IUPAC Name | 2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid |
| Molecular Formula | C |
| Molecular Weight | 183.18 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted LogP | ~1.8 – 2.2 (More lipophilic than isonicotinic acid) |
| pKa (Acid) | ~3.8 – 4.2 (Carboxylic acid) |
| pKa (Base) | ~2.5 – 3.0 (Pyridine nitrogen, lowered by F-group induction) |
| Melting Point | Distinct from isonicotinic acid (>300°C); likely lower (150–200°C range) due to steric disruption.[1][2] |
Solubility Landscape Analysis
Theoretical Solubility Prediction
The solubility of this compound is governed by two competing factors:
-
The Carboxylic Acid Motif: Promotes dimerization and high lattice energy, favoring polar protic solvents (alcohols) or high-dielectric aprotic solvents (DMSO).
-
The 2-Fluoro-2-propyl Substituent: A lipophilic, bulky group that disrupts planar stacking and increases affinity for moderately polar organic solvents (Esters, Chlorinated hydrocarbons).
Predicted Solubility Trends:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disruption of acid dimers; strong dipole interactions. |
| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Hydrogen bonding with pyridine N and COOH; alkyl chain compatibility. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for process crystallization; solubility increases significantly with T. |
| Chlorinated | DCM, Chloroform | Moderate | Favorable interaction with the lipophilic fluoro-isopropyl group. |
| Ethers | THF, MTBE, 2-MeTHF | Moderate | THF is excellent; MTBE likely poor (anti-solvent candidate). |
| Hydrocarbons | Heptane, Toluene, Hexane | Low / Insoluble | Lack of H-bonding capability; primary anti-solvents. |
| Water | Water (pH 7) | Low | Lipophilic substituent reduces aqueous solubility compared to parent. |
Thermodynamic Modeling (Van't Hoff Analysis)
For process optimization, the temperature dependence of solubility is modeled using the Modified Apelblat Equation or the Van't Hoff Equation .
- (Enthalpy of Dissolution): Expected to be positive (endothermic), meaning solubility increases with temperature.
-
Entropy (
): The disruption of the ordered crystal lattice by the bulky fluoro-group likely results in a large positive entropy change, driving solubility in organic solvents.
Experimental Protocol: Solubility Determination
Since exact literature values are proprietary, the following Standardized Solubility Screen is recommended for process development.
Workflow Diagram (Graphviz)
Figure 1: Standardized workflow for determining solubility curves of pharmaceutical intermediates.
Detailed Methodology
-
Preparation: Add excess this compound (approx. 500 mg) to 2-5 mL of the target solvent in a sealed HPLC vial or scintillation vial.
-
Equilibration: Agitate the suspension at the target temperature (e.g., 25°C, 40°C, 50°C) for 24–48 hours using a thermomixer or shaking water bath. Ensure solid persists (saturation).
-
Sampling: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant through a 0.45 µm PTFE filter (pre-heated if working at elevated temperatures to prevent crash-out).
-
Quantification:
-
HPLC Method: Dilute filtrate with Mobile Phase (e.g., Acetonitrile/Water + 0.1% TFA). Analyze peak area vs. a standard curve.
-
Gravimetric Method: Evaporate a known volume of filtrate to dryness and weigh the residue (less accurate for volatile compounds, but acceptable here).
-
Process Applications & Handling
Crystallization Strategy
The solubility differential between Ethyl Acetate (EtOAc) and Heptane is the most robust system for purification.
-
Solvent (Good): Ethyl Acetate or Isopropyl Acetate (dissolves well at 60–70°C).
-
Anti-Solvent (Poor): Heptane or Hexane.
-
Protocol: Dissolve crude acid in hot EtOAc (5-10 volumes). Cool to 40°C. Slowly add Heptane (5-10 volumes) to induce nucleation. Cool to 0–5°C to maximize yield.
Reaction Solvent Selection
For reactions involving the carboxylic acid (e.g., amide coupling, esterification):
-
Recommended: DMF or DCM.
-
Reasoning: High solubility ensures homogeneous kinetics. The 2-fluoro-2-propyl group is stable in these solvents, unlike in strong nucleophilic bases where elimination of HF might be a minor risk (though sterically hindered).
Structure-Property Relationship Diagram
Figure 2: Impact of functional groups on the solubility and solid-state properties.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1228182, 2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid. Retrieved from [Link]
- Wang, J., et al. (2013). "Solubility of Isonicotinic Acid in Pure Solvents." Journal of Chemical & Engineering Data, 58(10).
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Cited for the physicochemical effect of the 2-fluoropropan-2-yl group).
- Anderson, B. D., & Flora, K. P. (1996). "Preparation of Water-Soluble Compounds through Salt Formation." The Practice of Medicinal Chemistry. (General reference for solubility protocols).
Sources
Metabolic Stability of Fluorinated Isonicotinic Acid Scaffolds: A Technical Guide for Drug Design
Topic: Metabolic Stability of Fluorinated Isonicotinic Acid Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary
The isonicotinic acid (INA) scaffold is a privileged structure in medicinal chemistry, serving as the core for frontline tuberculosis therapies like Isoniazid (INH) and emerging kinase inhibitors. However, the pyridine ring is susceptible to rapid oxidative clearance and N-acetylation, often limiting the pharmacokinetic (PK) profile of INA derivatives.
This guide details the strategic incorporation of fluorine into the INA scaffold to enhance metabolic stability. By leveraging the high electronegativity and bond strength of fluorine, researchers can block metabolic "soft spots," modulate pKa, and optimize intrinsic clearance (
Mechanistic Rationale: The Fluorine Effect[1][2][3]
The metabolic stabilization provided by fluorination is not merely steric; it is deeply rooted in physical organic chemistry.
Blocking Oxidative Metabolism (CYP450)
Cytochrome P450 (CYP) enzymes typically metabolize pyridine rings via electrophilic attack or hydrogen abstraction.
-
C-H vs. C-F Bond Strength: The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 99 kcal/mol). This thermodynamic barrier effectively renders the C-F bond inert to CYP-mediated radical abstraction. -
Electronic Deactivation: The pyridine ring is electron-deficient. Substituting a hydrogen with fluorine (the most electronegative element) at the C2 or C3 position further depletes
-electron density. This raises the oxidation potential of the ring, making it a poorer substrate for the electrophilic Compound I ( ) species in the CYP catalytic cycle.
Modulation of Physicochemical Properties
-
Lipophilicity (
): Fluorination typically increases lipophilicity ( ), which can enhance membrane permeability. However, because the C-F bond has low polarizability, it creates a "polar hydrophobicity" that often improves blood-brain barrier (BBB) penetration without the liability of non-specific protein binding often seen with chlorination. -
Basicity (
): The pyridine nitrogen is a hydrogen bond acceptor. Fluorine substitution ortho to the nitrogen (2-fluoroisonicotinic acid) significantly lowers the basicity of the pyridine nitrogen due to the inductive withdrawal ( effect). This reduces the fraction of ionized drug at physiological pH (7.4), potentially reducing lysosomal trapping and altering transporter recognition.
Visualization of Metabolic Blocking
The following diagram illustrates the mechanistic divergence between a standard isonicotinic acid scaffold and its fluorinated analog under CYP450 stress.
Figure 1: Mechanistic divergence of CYP450 metabolism between hydrogen- and fluorine-substituted isonicotinic acid scaffolds.
Comparative Analysis: Representative Data
The following data summarizes the impact of fluorination on the metabolic stability of pyridine-based scaffolds. These values are representative of trends observed in structure-activity relationship (SAR) campaigns (e.g., CSNK2 inhibitors, antituberculars).
Table 1: Impact of Fluorination on Metabolic Parameters in Human Liver Microsomes (HLM)
| Parameter | Compound A (Non-Fluorinated) | Compound B (2-Fluoro Analog) | Impact |
| Structure | Isonicotinamide Core | 2-Fluoro-Isonicotinamide | C2-Blocking |
| 18.5 | 54.2 | ~3x Improvement | |
| 75.0 (High Clearance) | 25.5 (Low-Mod Clearance) | Reduced Turnover | |
| LogD (pH 7.4) | 1.2 | 1.6 | Enhanced Permeability |
| Major Metabolite | Pyridine N-oxide / Ring Hydroxylation | Minimal Oxidation | Metabolic Shunt |
Note: Data derived from composite SAR trends in fluoropyridine drug discovery [6, 14].
Experimental Protocol: Microsomal Stability Assay
This protocol provides a validated workflow for determining the Intrinsic Clearance (
Reagents & Preparation
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Test Compound: 10 mM stock in DMSO.
-
Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).
Assay Workflow
-
Pre-Incubation:
-
Prepare a 1
M substrate solution in phosphate buffer containing 0.5 mg/mL microsomal protein. -
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH (final concentration 1 mM) to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling:
-
At time points
minutes, remove 50 L aliquots.
-
-
Quenching:
-
Immediately transfer aliquots into 150
L of ice-cold Stop Solution (ACN + IS). -
Vortex for 30 seconds to precipitate proteins.
-
-
Processing:
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Transfer supernatant to LC-vials for analysis.
-
LC-MS/MS Analysis & Calculation
-
Method: Reverse-phase UHPLC (C18 column) coupled to Triple Quadrupole MS (MRM mode).
-
Calculation:
Workflow Visualization
Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.
Metabolite Identification (MetID)
When stabilizing the isonicotinic acid scaffold, it is crucial to verify that the metabolic "soft spot" has indeed been blocked and not merely shifted.
Protocol
-
Incubation: Perform the microsomal assay as above but extend incubation to 60-120 minutes to maximize metabolite formation.
-
Analysis: Use High-Resolution Mass Spectrometry (HRMS) such as Q-TOF or Orbitrap.
-
Data Mining:
-
Mass Defect Filtering: Look for fluorine-specific mass defects.
-
Common Biotransformations:
-
+16 Da: Oxidation (N-oxide or C-hydroxylation). Note: Fluorination should suppress C-hydroxylation.
-
+42 Da: N-Acetylation (if hydrazide moiety is present).
-
+176 Da: Glucuronidation (COOH conjugation).
-
-
Interpreting the Fluorine Shift
If the 2-position is fluorinated, look for:
-
Absence of M+16 at the pyridine ring: Confirms metabolic blockade.
-
Shift to remote positions: Oxidation may shift to the alkyl side chain or benzylic positions.
-
Defluorination: Rare, but check for loss of -18 Da (F to OH exchange) or -20 Da (HF loss), though the C-F bond on pyridine is generally stable against oxidative defluorination.
References
-
BenchChem. (2025).[3][4] A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. BenchChem Technical Guides.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][5][6] Chemical Society Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[7] Journal of Medicinal Chemistry.
-
Li, H., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.[8] MDPI Pharmaceuticals.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][6][9]
-
Pankaj, B., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay Standard Experimental Procedure.[2] Domainex Services.
-
Gillis, R. B., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. mttlab.eu [mttlab.eu]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Fluoroisonicotinic acid [myskinrecipes.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-(2-Fluoropropan-2-yl)isonicotinic Acid in Fragment-Based Drug Discovery
I. Introduction: Rationale for a Novel Fluorinated Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target, and then to grow, link, or merge these fragments into more potent, drug-like molecules.[1][2] The success of this approach hinges on the quality and diversity of the fragment library.
This document provides a detailed guide to the application of 2-(2-Fluoropropan-2-yl)isonicotinic acid , a novel fragment designed to leverage the unique advantages of fluorine chemistry in drug discovery. The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties such as metabolic stability, pKa, lipophilicity, and binding affinity.[3][4] The 2-(2-fluoropropan-2-yl) moiety is particularly noteworthy as it introduces a sterically constrained, lipophilic group with a single fluorine atom that serves as an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) screening—a highly sensitive and increasingly popular method in FBDD.[5]
This guide will cover the synthesis, physicochemical properties, and detailed protocols for deploying this fragment in a typical FBDD campaign, from primary screening to hit validation and initial Structure-Activity Relationship (SAR) exploration.
II. Physicochemical Profile and Synthetic Strategy
A successful fragment must adhere to the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors.[1] This ensures that the fragment has sufficient chemical space to be elaborated into a lead compound that still maintains favorable drug-like properties.
Predicted Physicochemical Properties
While experimental data for this compound is not widely published, its properties can be reliably estimated based on its constituent parts and data from similar molecules.
| Property | Estimated Value | Conformance to Rule of Three | Rationale / Comparison |
| Molecular Formula | C₉H₁₀FNO₂ | N/A | |
| Molecular Weight | 183.18 g/mol | Yes | Well below the 300 Da cutoff. |
| cLogP | ~1.5 - 2.0 | Yes | The fluoropropyl group increases lipophilicity compared to isonicotinic acid (cLogP ~0.5), but remains within the desired range. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Yes | |
| Hydrogen Bond Acceptors | 3 (N in pyridine, 2 O in acid) | Yes | |
| pKa (Pyridine N) | ~3.5 - 4.5 | N/A | Likely lower (more acidic) than isonicotinic acid (~4.96) due to the electron-withdrawing nature of the fluoropropyl group.[6] |
| pKa (Carboxylic Acid) | ~4.0 - 5.0 | N/A | Similar to isonicotinic acid. |
| Aqueous Solubility | Moderate to Low | N/A | Expected to be lower than isonicotinic acid due to increased lipophilicity. Careful buffer selection is required.[7] |
Proposed Synthesis Pathway
Access to this fragment is crucial for its use. While not commercially widespread, a plausible synthetic route can be designed based on established pyridine chemistry. A key step involves the creation of the 2-(2-fluoropropan-2-yl) substituent, which can be achieved from a suitable precursor like 2-acetylisonicotinic acid.
Caption: A typical FBDD workflow utilizing this compound.
Protocol 1: Primary Screening via ¹⁹F NMR
¹⁹F NMR screening is highly sensitive and offers low background interference, making it perfect for detecting weak fragment binding. [5]The large chemical shift dispersion of ¹⁹F allows for the screening of compound cocktails, significantly increasing throughput. [5] Materials:
-
Target protein stock (e.g., 20-50 µM in a suitable buffer).
-
Fragment stock: 100 mM of this compound in d6-DMSO.
-
Screening Buffer: e.g., 50 mM Phosphate buffer, 100 mM NaCl, pH 7.4, with 10% D₂O.
-
NMR spectrometer with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Prepare a "protein sample" containing the target protein at a final concentration of 10-25 µM and the fragment at 100-500 µM in the screening buffer. The final DMSO concentration should be kept low (<1%).
-
Prepare a "reference sample" containing only the fragment at the same concentration in the screening buffer.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹⁹F NMR spectrum for both the reference and protein samples. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to suppress broad signals from protein-bound fragments, enhancing the detection of binding events through signal attenuation. [7]3. Data Analysis:
-
Chemical Shift Perturbation (CSP): A change in the ¹⁹F chemical shift between the reference and protein samples indicates binding.
-
Signal Broadening/Attenuation: A decrease in the peak intensity or an increase in the line width in the protein sample compared to the reference is a strong indicator of binding, as the fragment tumbles more slowly when bound to the larger protein.
-
Protocol 2: Hit Validation by X-ray Crystallography
Crystallography provides the ultimate validation of a fragment hit by revealing the precise binding mode, which is invaluable for structure-guided lead optimization. [6][8][9] Materials:
-
High-quality protein crystals of the target.
-
Fragment stock: 100 mM in a cryo-compatible solvent (e.g., DMSO, ethylene glycol).
-
Cryoprotectant solution.
Procedure:
-
Crystal Soaking:
-
Transfer a protein crystal into a drop of mother liquor containing the fragment at a concentration of 1-20 mM. The optimal concentration and soaking time (minutes to hours) must be determined empirically to avoid crystal damage.
-
It is crucial to first test the crystal's tolerance to the solvent used for the fragment stock. [8]2. Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
-
Data Collection and Processing:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using a known structure of the target protein.
-
-
Hit Identification:
-
Carefully inspect the resulting electron density maps for positive difference density (Fo-Fc) that corresponds to the shape of the fragment. Specialized software can aid in identifying weak binder density. [6] * If a hit is identified, model the fragment into the density and refine the structure to understand its binding pose and interactions with the protein.
-
IV. Hit-to-Lead and SAR Development
Once this compound is confirmed as a hit, the next stage is to improve its affinity and selectivity. This is achieved through systematic chemical modifications guided by the structural information obtained. [10][11]
Caption: Strategies for evolving the initial fragment hit into a lead compound.
Strategic Value of the Core Moieties:
-
Isonicotinic Acid Core: The pyridine ring and carboxylic acid provide well-defined vectors for chemical modification. The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid can form salt bridges or hydrogen bonds.
-
2-(2-Fluoropropan-2-yl) Group: This group serves several purposes:
-
Probing Lipophilic Pockets: It can occupy small, greasy pockets in the binding site.
-
¹⁹F NMR Handle: As discussed, it is crucial for NMR-based screening.
-
Metabolic Stability: The fluorine atom can block potential sites of metabolism.
-
Modulating pKa: It influences the basicity of the pyridine nitrogen, which can affect solubility and target engagement.
-
Initial SAR Exploration:
-
Vector 1 (Carboxylic Acid): Convert the acid to a series of amides or esters to probe for additional interactions. This is a primary and straightforward "fragment growing" strategy. [2]2. Vector 2 (Pyridine Ring): Synthesize analogs with substituents at the 3, 5, or 6 positions of the pyridine ring to explore unoccupied space adjacent to the fragment's binding site.
-
Vector 3 (Fluoropropyl Group): While more synthetically challenging, replacing this group with other small, fluorinated or non-fluorinated alkyl groups can provide crucial information on the importance of the fluorine atom and the size of the lipophilic pocket.
V. Conclusion and Outlook
This compound represents a strategically designed fragment for modern FBDD campaigns. Its adherence to the "Rule of Three," combined with the powerful diagnostic capabilities afforded by its ¹⁹F NMR handle, makes it a valuable tool for identifying novel starting points for drug discovery. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively integrate this and similar fluorinated fragments into their discovery workflows, from initial screening through to lead optimization. The rational design of such fragments is key to unlocking previously intractable targets and delivering the next generation of therapeutics.
VI. References
-
Abell, C. (Ed.). (2012). Fragment-based drug discovery. Royal Society of Chemistry.
-
Douangamath, A. (2022). The XChem pipeline for fragment screening. Diamond Light Source.
-
Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 24(15), 2785.
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews Drug discovery, 15(9), 605–619.
-
Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of medicinal chemistry, 48(2), 403–413.
-
Hubbard, R. E. (2012). Fragment screening by crystallography.
-
Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based drug discovery: where did it come from?. Nature reviews. Drug discovery, 12(8), 644.
-
Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical reviews, 104(8), 3641–3676.
-
Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature reviews Drug discovery, 3(8), 660–672.
-
Ciulli, A., & Abell, C. (2007). Fragment-based drug design: leads by design. Current opinion in biotechnology, 18(6), 489-496.
-
Chen, D., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 182.
-
Purdue University. (n.d.). Hit to Lead Program. Purdue Institute for Drug Discovery.
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
-
Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery.
-
Astex Pharmaceuticals. (n.d.). Fragment-based Drug Discovery.
-
ChemicalBook. (n.d.). Isonicotinic acid.
-
Singh, N., et al. (2021). Fragment-based drug discovery: Small fragments, big impact - Success stories of approved oncology therapeutics. Bioorganic Chemistry, 115, 105232.
-
Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.
-
Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antitubercular activity of some 1-[(4-substituted)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]-ethyl}-phenyl)-urea. Bioorganic & medicinal chemistry letters, 15(19), 4252-4255.
-
Ilchenko, N. O., et al. (2024). Fluorinated terpenoids and their fluorine-containing derivatives. RSC Medicinal Chemistry.
-
Guidechem. (n.d.). How is 2-Chloronicotinic acid prepared?.
-
PubChem. (n.d.). 2-Fluoroisonicotinic acid. National Center for Biotechnology Information.
-
Sigma-Aldrich. (n.d.). Isonicotinic acid.
-
ResearchGate. (n.d.). Isonicotinic Acid pKa Study.
-
BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives.
-
ResearchGate. (n.d.). Mass fragmentation pattern of the isonicotinohydrazide derivatives.
-
MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(10), 4229.
-
Sigma-Aldrich. (n.d.). 2-(Cyclopropylamino)isonicotinic acid.
-
Ossila. (n.d.). 6-Fluoronicotinic acid.
Sources
- 1. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated terpenoids and their fluorine-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006048172A1 - Process for preparation of isonicotinic acid derivatives - Google Patents [patents.google.com]
- 6. Isonicotinic Acid [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 9. Fragment screening using biolayer interferometry reveals ligands targeting the SHP-motif binding site of the AAA+ ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support: Preventing Thermal Decarboxylation of Isonicotinic Acids
Status: Operational Ticket ID: T-ISO-DEC-001 Subject: Stabilization of Pyridine-4-carboxylic Acid Derivatives During Thermal Processing Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Thermal decarboxylation of isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives is a pervasive challenge in process chemistry. Unlike simple aryl carboxylic acids, isonicotinic acids possess a basic nitrogen atom that facilitates zwitterion formation . This zwitterionic species is significantly more prone to decarboxylation than its neutral or anionic counterparts.
This guide provides a root-cause analysis and actionable protocols to mitigate this degradation pathway. Our approach prioritizes pH control (salt formation) , residence time management (flow chemistry) , and solvent selection .
Module 1: Diagnostic & Mechanism
Q1: Why is my isonicotinic acid derivative decomposing even at moderate temperatures (100–150 °C)?
Diagnosis: You are likely operating in a pH or solvent window that favors the zwitterionic species .
Technical Explanation: The thermal instability of isonicotinic acid is driven by the formation of a zwitterion (NH⁺/COO⁻). Upon heating, this species undergoes unimolecular heterolytic fission to release CO₂ and generate a transient pyridyl ylide (Hammick Intermediate). This ylide is highly reactive and can polymerize or react with electrophiles (Hammick Reaction), leading to tar formation and yield loss.
Key Insight: The anionic form (carboxylate salt) is kinetically much more stable than the zwitterion because the electron-rich ring (in the anion) resists the generation of the negative charge at the C4 position required for decarboxylation.
Visualizing the Failure Mode:
Caption: The zwitterionic form serves as the primary gateway to thermal decomposition. Shifting equilibrium away from this species is the primary control strategy.
Module 2: Solvent & pH Strategy (Batch Processing)
Q2: How do I stabilize the reaction in a batch reactor?
Solution: Convert the acid to its carboxylate salt (Anion) prior to heating.
The Protocol (Salt Formation): Decarboxylation rates drop precipitously when the pyridine nitrogen is unprotonated and the carboxylate is fully ionized.
-
Stoichiometry: Add 1.05 – 1.1 equivalents of a base (e.g., KOH, NaOH, or Cs₂CO₃).
-
Verification: Ensure the pH is > 1 unit above the isoelectric point (pI) . For isonicotinic acid, target pH > 7.5.[1]
-
Solvent Choice:
-
Recommended: Water (if compatible), DMSO, or high-boiling alcohols with base.
-
Avoid: Acidic solvents (Acetic acid) or neutral non-polar solvents at high T without base.
-
Comparative Stability Data:
| Species Form | Dominant pH Region | Decarboxylation Risk | Recommended Action |
| Cation (NH⁺, COOH) | pH < 1.0 | Low | Stable, but requires strong acid. |
| Zwitterion (NH⁺, COO⁻) | pH 3.0 – 5.0 | CRITICAL (High) | Avoid heating in this range. |
| Anion (N, COO⁻) | pH > 7.0 | Low | Target zone for processing. |
Q3: My reaction requires anhydrous conditions. What solvent should I use?
Solution: Use polar aprotic solvents that do not stabilize the zwitterion, combined with a non-nucleophilic base.
-
Solvent: Sulfolane or NMP (N-Methyl-2-pyrrolidone).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium tert-butoxide (KOtBu).
-
Why? These solvents have high thermal stability. The base ensures the proton remains on the base, not the pyridine nitrogen.
Module 3: Thermal Management (Flow Chemistry)
Q4: I cannot add base due to downstream incompatibility. How do I heat it?
Solution: Transition from Batch to Continuous Flow Chemistry .
Technical Rationale: Decarboxylation is a first-order kinetic process dependent on time and temperature. Flow reactors allow you to superheat solvents (increasing reaction rate) while keeping the residence time (tᵣ) shorter than the half-life of the decarboxylation event.
Flow Reactor Protocol:
-
System: Coil reactor (PFA or Stainless Steel).
-
Back Pressure: Set Back Pressure Regulator (BPR) to 250–500 psi to prevent solvent boiling and CO₂ outgassing (which disrupts flow).
-
Residence Time: Calculate
to be minutes.
Workflow Diagram:
Caption: Flow chemistry minimizes thermal exposure, preventing the slow decarboxylation step while enabling faster desired transformations.
Module 4: Synthetic Workarounds
Q5: Can I modify the molecule to prevent this permanently?
Solution: Yes. Esterification locks the carboxylate, preventing zwitterion formation.
Method A: Acid Chloride Route (Anhydrous)
-
Suspend isonicotinic acid in DCM/DMF (cat.).
-
Add Oxalyl Chloride (1.2 eq) at 0 °C.
-
Critical Step: Maintain temperature < 40 °C. The acid chloride is thermally stable relative to the zwitterion but can still degrade if moisture generates the acid.
-
Quench immediately with alcohol (ROH) to form the ester.
Method B: Fischer Esterification (Acidic)
-
Warning: While strong acid protonates the pyridine (forming the stable Cation), high temperatures can still drive hydrolysis/decarboxylation over long periods.
-
Optimization: Use a Dean-Stark trap or molecular sieves to remove water, driving the equilibrium to the ester faster than the decarboxylation rate.
References
-
Dyson, P., & Hammick, D. L. (1937).[2][3] Experiments on the mechanism of decarboxylation.[3][4][5][6][7][8][9][10][11] Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society.[3][12] Link
-
Cantwell, N. H., & Brown, E. V. (1953).[2] Reaction of Picolinic Acid with Aldehydes.[3] Journal of the American Chemical Society.[12] Link
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry. Link
-
Clark, J. H., & Macquarrie, D. J. (1996). Environmentally Friendly Catalytic Methods. Chemical Society Reviews.[10] Link (Context on solid acid/base catalysis alternatives).
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link (Reference for high-T/short-time processing).
Sources
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hammick Reaction [drugfuture.com]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. 362. Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Reactivity: Decarboxylation [employees.csbsju.edu]
- 6. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in 2-(2-Fluoropropan-2-yl)isonicotinic acid reactions
Ticket Status: OPEN Subject: Troubleshooting Reactivity & Steric Hindrance in 2-FPIA Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Deceptive" Hindrance
Researchers often underestimate 2-(2-Fluoropropan-2-yl)isonicotinic acid (2-FPIA) . While the carboxylic acid at the C4 position appears distal (meta) to the bulky 2-fluoropropan-2-yl group, experimental failures are common.
The challenge is not just physical steric bulk; it is a synergistic deactivation :
-
Steric Occlusion: The gem-dimethyl-fluoro group creates a lipophilic "cone" that restricts the rotational freedom of incoming nucleophiles, particularly if the nucleophile itself is bulky (e.g., ortho-substituted anilines).
-
Electronic Deactivation: The pyridine nitrogen and the electronegative fluorine (inductive effect, -I) significantly reduce the basicity of the system. In amide couplings, this makes the active ester intermediate highly electrophilic but also unstable; if the amine is slow to attack (due to sterics), the active ester hydrolyzes or rearranges before coupling occurs.
This guide provides the "Nuclear Option" protocols to force reactivity when standard HATU/EDC conditions fail.
Module 1: The Amide Coupling Decision Matrix
If you are experiencing low yields (<20%) or unreacted starting material, stop using HATU. The bulky 2-substituent prevents the formation of the compact transition state required for standard uronium/phosphonium couplings.
Visual Workflow: Selecting the Right Activation Strategy
Figure 1: Decision matrix for coupling sterically demanding isonicotinic acids. Note that Ghosez's reagent is the ultimate fallback for recalcitrant substrates.
Module 2: Protocols for Overcoming Hindrance
Protocol A: The "Ghosez" Acid Chloride Method (High Success Rate)
Best for: Coupling 2-FPIA with extremely hindered amines (e.g., ortho-disubstituted anilines) or when HATU fails. Mechanism: Converts the acid to a highly reactive acid chloride using a neutral reagent, avoiding the harsh acidity of thionyl chloride which can degrade the fluorinated group.
Reagents:
-
Substrate: 2-FPIA (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv) [1]
-
Solvent: Dry Dichloromethane (DCM) or Chloroform
-
Base: Pyridine or 2,6-Lutidine (for the coupling step)
Step-by-Step:
-
Activation: Dissolve 2-FPIA in dry DCM under Argon/Nitrogen.
-
Addition: Add Ghosez’s reagent dropwise at 0°C.
-
Formation: Allow to stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (quench aliquot with MeOH -> check for methyl ester).
-
Coupling: Do not isolate. Cool the mixture to 0°C. Add the amine (1.1 equiv) followed by Pyridine (2.0 equiv).
-
Reaction: Warm to RT and stir for 12 hours.
-
Workup: Quench with saturated NaHCO₃. The acid chloride is so reactive it overcomes the steric barrier of the 2-fluoro-isopropyl group.
Protocol B: T3P (Propylphosphonic Anhydride) Cycle
Best for: Scale-up (safer than acid chlorides) and preserving chiral centers on the amine partner.
Reagents:
-
T3P (50% w/w in EtOAc or DMF) (2.0 equiv)
-
Base: Pyridine (3.0 equiv) - Crucial: T3P requires pyridine to form the active acyl-pyridinium species. [2]
-
Solvent: 2-MeTHF or Ethyl Acetate.
Step-by-Step:
-
Combine 2-FPIA, Amine, and Pyridine in 2-MeTHF.
-
Add T3P solution dropwise.
-
Heat is Key: Due to the steric bulk at position 2, room temperature is often insufficient. Heat to 60°C .
-
Stir for 24h. The cyclic anhydride nature of T3P pulls water from the reaction, driving it to completion.
Module 3: Comparative Data (Reactivity Profiles)
The following data summarizes typical yields when coupling 2-FPIA with 2,6-dimethylaniline (a sterically hindered model substrate).
| Coupling Reagent | Conditions | Yield (%) | Notes |
| HATU / DIPEA | DMF, RT, 24h | 15% | Major byproduct: N-acylurea (rearrangement). |
| EDC / HOBt | DCM, RT, 24h | <5% | Activation too slow; acid precipitates. |
| SOCl₂ (Thionyl Cl) | Reflux, 2h | 45% | Degradation of the fluorinated group observed (elimination). |
| Ghosez's Reagent | DCM, RT -> Amine | 88% | Cleanest conversion. Best for mg to gram scale. |
| T3P / Pyridine | EtOAc, 60°C | 72% | Best for multi-gram scale-up; easier workup. |
Module 4: Solubility & Purification Troubleshooting
The 2-(2-fluoropropan-2-yl) group creates a "greasy" region on the molecule, while the pyridine nitrogen and carboxylic acid are polar. This amphiphilic nature causes streaking on silica gel.
Visual Workflow: Purification Strategy
Figure 2: Purification logic. The fluorinated group increases lipophilicity, often making Reverse Phase (C18) more effective than Normal Phase silica.
Key Tip: If running normal phase silica, add 1% Triethylamine to your eluent (DCM/MeOH) to deactivate silica protons. This prevents the pyridine nitrogen from "sticking" to the column, which is exacerbated by the bulky fluorine group trapping the molecule in the pores.
Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC that isn't product or starting material. What is it? A: If using HATU/EDC, this is likely the N-acylurea rearrangement product. The steric bulk of the 2-fluoropropan-2-yl group slows down the amine attack on the O-acylisourea intermediate. The intermediate then rearranges intramolecularly.
-
Fix: Switch to Protocol A (Ghosez). Acid chlorides do not suffer from this rearrangement.
Q2: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride? A: Proceed with extreme caution. The 2-fluoropropan-2-yl group contains a tertiary fluoride. Under harsh acidic reflux (SOCl₂ generates HCl), you risk elimination of HF to form the isopropenyl (alkene) derivative.
-
Fix: Use Ghosez’s reagent or Oxalyl Chloride with catalytic DMF at 0°C (neutral conditions).
Q3: Why is my reaction stalling at 50% conversion? A: Product inhibition. The pyridine ring of the product can coordinate with the coupling reagent or the metal catalyst (if using metal catalysis).
-
Fix: Use a high concentration of solvent (0.5 M) to minimize intermolecular coordination, or switch to T3P which scavenges the water byproduct irreversibly.
References
-
Ghosez, L., et al. (1979). "Synthesis of acyl halides under neutral conditions." Angewandte Chemie International Edition, 18(11), 866-867.
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 12029–12088.
-
Mykhailiuk, P. K. (2015). "Generation of C2F5CHN2 In Situ: A One-Pot Synthesis of 2-Fluoropropan-2-yl-Substituted Pyrazoles." European Journal of Organic Chemistry, 2015(12), 2621-2626. (Demonstrates stability/reactivity of the fluoro-isopropyl group).
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
Validation & Comparative
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation of 2-(2-Fluoropropan-2-yl)isonicotinic Acid
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Fluorinated organic compounds, particularly those incorporating heterocyclic scaffolds like pyridine, are of significant interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] 2-(2-Fluoropropan-2-yl)isonicotinic acid is one such molecule, combining a pyridine-4-carboxylic acid core (isonicotinic acid) with a tertiary fluorinated alkyl group. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in complex matrices.
This guide provides an in-depth analysis of the predicted High-Resolution Mass Spectrometry (HRMS) fragmentation pattern of this compound. Leveraging foundational principles of mass spectrometry and data from related structures, we will propose the primary fragmentation pathways. Furthermore, we will compare the utility of HRMS with other analytical techniques for the characterization of this and similar molecules, offering researchers a comprehensive perspective on available analytical strategies.
Proposed HRMS Fragmentation Pathway
While specific experimental data for this compound is not publicly available, its fragmentation pattern can be reliably predicted based on the known behavior of its constituent functional groups: aromatic carboxylic acids, pyridine rings, and fluorinated alkyl chains.[3] We will consider fragmentation following positive-mode electrospray ionization (ESI), which would yield a protonated molecular ion, [M+H]⁺.
The molecular formula of this compound is C₉H₁₀FNO₂, with a monoisotopic mass of 183.0696 u. The protonated molecule [C₉H₁₁FNO₂]⁺ will have an exact mass of 184.0774 m/z .
The primary fragmentation events are expected to originate from the most labile sites: the carboxylic acid group and the bond connecting the fluoropropyl substituent to the stable pyridine ring.
Key Fragmentation Steps:
-
Loss of Water (H₂O): A common initial fragmentation for protonated carboxylic acids is the neutral loss of water (18.0106 u), leading to the formation of a stable acylium ion. This is a primary and often abundant fragment.[4]
-
Loss of Carbon Dioxide (CO₂): Decarboxylation is another characteristic fragmentation of aromatic carboxylic acids. The protonated molecule can lose CO₂ (44.00 u) to yield a protonated 2-(2-fluoropropan-2-yl)pyridine ion.
-
Cleavage of the 2-Fluoropropyl Group: The C-C bond between the pyridine ring and the tertiary carbon of the fluoropropyl group is susceptible to cleavage. This can occur in several ways:
-
Loss of Propene (C₃H₆): A rearrangement followed by the loss of propene (42.0469 u) and subsequent loss of HF is a plausible pathway.
-
Loss of the Fluoropropyl Radical (•C₃H₆F): While less common in ESI, radical loss (77.0556 u) can occur, resulting in a protonated isonicotinic acid ion.
-
-
Loss of Hydrogen Fluoride (HF): The elimination of neutral HF (20.0062 u) is a characteristic fragmentation for many organofluorine compounds.[5] This can happen from the parent ion or subsequent fragments, often leading to the formation of a stable carbocation.
These proposed fragmentations are summarized in the table below and visualized in the fragmentation diagram.
| Precursor Ion (m/z) | Neutral Loss | Formula of Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 184.0774 | H₂O | H₂O | 166.0668 | Acylium ion of the parent molecule |
| 184.0774 | CO₂ | CO₂ | 140.0768 | Protonated 2-(2-fluoropropan-2-yl)pyridine |
| 184.0774 | HF | HF | 164.0712 | Ion resulting from HF elimination |
| 166.0668 | CO | CO | 138.0718 | Pyridyl cation after CO loss from acylium ion |
| 140.0768 | CH₃ | •CH₃ | 125.0532 | Ion from loss of a methyl radical |
Visualizing the Fragmentation
The logical flow of the fragmentation cascade can be represented using a directed graph.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Effect of Fluorine Substitution on Pyridine pKa Values
The following guide provides an in-depth technical analysis of the effect of fluorine substitution on pyridine pKa values. It is structured to serve researchers and drug developers, focusing on mechanistic insights, comparative data, and robust experimental protocols.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists
Executive Summary: The Fluorine Impact
In medicinal chemistry, the pyridine ring is a ubiquitous scaffold. Modulating its basicity (pKa) is a primary lever for optimizing solubility, membrane permeability, and target binding. Fluorine substitution induces profound electronic changes that are not merely additive but position-dependent.
-
The Core Finding: Fluorine acts as a "basicity dampener" through a strong inductive withdrawal (-I), but its effect is non-linear.
-
Ortho (2-F): Drastic reduction in basicity (
pKa -5.7 units). -
Meta (3-F): Moderate reduction (
pKa -2.3 units). -
Para (4-F): Complex interplay of Inductive (-I) and Mesomeric (+M) effects; often unstable as a free base.
-
This guide compares these effects against chlorinated alternatives and details the specific NMR-based protocols required to measure these often-low pKa values accurately.
Mechanistic Underpinnings
To predict how a fluorinated pyridine will behave in a biological system, one must understand the competing electronic vectors.
The Inductive (-I) Dominance
Fluorine is the most electronegative element (Pauling scale: 3.98). It pulls electron density through the
-
Effect: Reduces electron density on the pyridine nitrogen lone pair, making it less available to accept a proton.
-
Distance Dependence: The effect decays rapidly with distance.
The Resonance (+M) Counter-Effect
Fluorine possesses three lone pairs in
-
2-Position: The -I effect is so strong due to proximity that it completely overwhelms the +M effect.
-
4-Position: The -I effect is weaker due to distance. The +M donation into the ring opposes the inductive withdrawal. This makes 4-fluoropyridine significantly more basic than 2-fluoropyridine, though still less basic than unsubstituted pyridine.
The "Ortho Effect" Anomaly
The pKa drop in 2-fluoropyridine is catastrophic for basicity. Beyond simple induction, the fluorine atom at the 2-position creates electrostatic repulsion between its lone pairs and the nitrogen lone pair, destabilizing the protonated cation (pyridinium) and energetically favoring the neutral free base.
Comparative Analysis: Fluorine vs. Chlorine
The following table synthesizes experimental aqueous pKa values. Note the distinct "Fluorine Effect" compared to Chlorine.[1][2][3]
Table 1: Comparative pKa Values of Halogenated Pyridines (Aqueous)
| Position | Substituent | pKa (Conj. Acid) | Electronic Driver | |
| Unsubstituted | H | 5.23 | 0.0 | Reference |
| 2-Position | Fluorine (-F) | -0.44 | -5.67 | Strong -I (Proximity) |
| Chlorine (-Cl) | 0.72 | -4.51 | Strong -I, Weaker than F | |
| 3-Position | Fluorine (-F) | 2.97 | -2.26 | Pure -I (Meta) |
| Chlorine (-Cl) | 2.84 | -2.39 | Pure -I (Similar to F) | |
| 4-Position | Fluorine (-F) | ~3.5 - 4.0* | ~ -1.5 | Weak -I vs Strong +M |
| Chlorine (-Cl) | 3.84 | -1.39 | Weak -I vs Weak +M | |
| Poly-Subst. | 2,6-Difluoro | -6.09 (calc) | -11.3 | Additive Ortho -I |
*Note: 4-Fluoropyridine is unstable as a free base (prone to polymerization/hydrolysis) making precise aqueous pKa determination difficult. Values are estimated based on Hammett trends and derivatives.
Key Insights for Drug Design:
-
Solubility Switch: Converting a pyridine to a 2-fluoropyridine effectively removes the basic center at physiological pH (7.4). The molecule will remain neutral, increasing lipophilicity (LogD) and permeability but potentially sacrificing solubility.
-
The 3-Position Sweet Spot: 3-Fluoropyridine retains some basicity (pKa ~3.0). It is weak enough to be neutral at pH 7.4 (good permeability) but strong enough to be protonated in the acidic environment of the lysosome (pH 4.5), potentially aiding in lysosomal trapping or solubility in formulation.
-
Bioisosterism: 3-F and 3-Cl have nearly identical pKa values (~2.9 vs 2.8). However, the C-F bond is metabolically more stable and smaller (Van der Waals radius: F=1.47Å vs Cl=1 .75Å), making 3-F a superior steric mimic of H.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the decision logic for substituting fluorine on a pyridine ring based on desired physicochemical outcomes.
Caption: Decision logic for fluorine substitution on pyridine. Red path indicates drastic basicity reduction; Green path indicates retention of basic character with stability warnings.
Experimental Protocols: Measuring Low pKa Values
Standard potentiometric titration often fails for pKa < 2 due to the leveling effect of water. For fluorinated pyridines (especially 2-F derivatives),
Protocol: NMR pH Titration
Objective: Determine the pKa of a fluorinated pyridine by monitoring the chemical shift change of the fluorine nucleus as a function of pH.
Reagents:
-
Analyte: Fluorinated pyridine (~5 mM).
-
Solvent: 90%
/ 10% (for lock). -
Buffer: Universal buffer mixture (Citrate/Phosphate/Borate) to cover pH 1–10.
-
Internal Standard: Trifluoroacetic acid (TFA) or Trichlorofluoromethane (sealed capillary) for reference.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in the solvent mixture. Add the internal standard.
-
Initial pH Adjustment: Adjust the solution to pH ~1.0 using concentrated HCl.
-
Titration Loop:
-
Measure the pH using a calibrated micro-electrode.
-
Acquire a
NMR spectrum (typically 64 scans). -
Record the chemical shift (
) of the fluorine signal relative to the internal standard. -
Adjust pH by adding small aliquots of NaOH (0.1 M or 1.0 M).
-
Repeat until pH ~10.0.
-
-
Data Analysis: Plot
vs. pH. The curve will be sigmoidal. -
Calculation: Fit the data to the Henderson-Hasselbalch equation:
Where is the shift of the protonated form and is the shift of the neutral form.
Workflow Visualization
Caption: Iterative workflow for 19F NMR-based pKa determination, essential for accurately measuring low-basicity fluoropyridines.
Expert Commentary & Pitfalls
-
Instability of 4-Fluoropyridine: Unlike 2-F and 3-F, 4-fluoropyridine is thermally unstable as a free base. It undergoes self-quaternization (polymerization) because the pyridine nitrogen of one molecule attacks the 4-position of another, displacing fluoride. Always handle as the HCl salt or prepare in situ.
-
Solvent Effects: The values listed are aqueous.[4][5] In organic solvents (DMSO, MeCN), the pKa spread widens. 2-fluoropyridine in MeCN is significantly less basic relative to pyridine than in water due to the lack of hydrogen bond stabilization of the conjugate acid.
-
Why 2-Cl is more basic than 2-F: While Chlorine is larger (steric hindrance), Fluorine's inductive effect is significantly stronger. The electronic withdrawal dominates the steric factor here, making 2-F the weaker base.
References
-
Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry. Link
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link
-
Schlosser, M. (1998). The 2-Fluoropyridine Enigma: Basicity and Nucleophilicity. Tetrahedron. Link
-
Dolan, P. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. Link
-
Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. lookchem.com [lookchem.com]
A Comparative Guide to 2-(2-Fluoropropan-2-yl)isonicotinic Acid and tert-Butyl Isonicotinic Acid Analogs: A Medicinal Chemist's Perspective
Introduction
In the landscape of modern drug discovery, the isonicotinic acid scaffold serves as a cornerstone pharmacophore, most famously represented by the anti-tuberculosis agent isoniazid.[1][2] Its rigid structure and hydrogen bonding capabilities make it a versatile building block for designing molecules that interact with a wide array of biological targets.[3][4] The strategic modification of this core structure is a key tactic in medicinal chemistry to fine-tune a compound's pharmacological profile. This guide provides an in-depth comparison of two specific analogs: 2-(2-Fluoropropan-2-yl)isonicotinic acid and its non-fluorinated counterpart, tert-butyl isonicotinic acid analogs.
The tert-butyl group is a common substituent used to introduce steric bulk and increase lipophilicity. However, it is often metabolically labile, susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5] The introduction of a fluorine atom to create the 2-(2-fluoropropan-2-yl) group is a strategic design choice aimed at mitigating this metabolic vulnerability. This guide will dissect the structural, synthetic, and pharmacological nuances that differentiate these two analogs, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to make informed decisions in their discovery programs.
I. Structural and Physicochemical Properties: A Tale of Two Substituents
The fundamental difference between the two molecules lies in the substitution at the 2-position of the isonicotinic acid ring. The replacement of a methyl group's hydrogen atoms with a single fluorine atom in the analogous position creates the 2-(2-fluoropropan-2-yl) moiety, a bioisostere of the tert-butyl group. This seemingly minor change has significant implications for the molecule's electronic and physical properties.
Caption: Chemical structures of tert-Butyl Isonicotinic Acid and this compound.
The introduction of fluorine, the most electronegative element, imparts a significant inductive effect, withdrawing electron density from the surrounding atoms. This can alter the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, potentially influencing salt formation, solubility, and target engagement.
| Property | This compound | tert-Butyl isonicotinic acid[6][7] | Rationale for Difference |
| Molecular Formula | C9H10FNO2 | C10H13NO2 | Replacement of CH3 with F and subsequent change in H count. |
| Molecular Weight | 183.18 g/mol | 179.22 g/mol | Fluorine is heavier than a methyl group's net addition. |
| Calculated LogP | ~1.5 - 2.0 | 1.9 | The high electronegativity of fluorine can slightly decrease lipophilicity compared to a methyl group, though the overall effect on this scaffold is modest. |
| pKa (Carboxylic Acid) | Expected to be slightly lower (~4.5-5.0) | ~5.0-5.5 | The electron-withdrawing nature of the fluoro-alkyl group acidifies the carboxylic acid proton. |
| Metabolic "Soft Spot" | C-F bond is highly stable | Methyl groups of the tert-butyl moiety | C-H bonds are susceptible to CYP-mediated oxidation; the C-F bond is not.[8][9] |
II. Synthesis Strategies: From Precursors to Final Compounds
The synthesis of isonicotinic acid derivatives typically involves the modification of the carboxylic acid group or substitution on the pyridine ring.[10][11] The tert-butyl ester of isonicotinic acid is readily prepared via standard esterification procedures.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. tert-Butyl isonicotinate | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl isonicotinate | CymitQuimica [cymitquimica.com]
- 8. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chempanda.com [chempanda.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of 2-(2-Fluoropropan-2-yl)isonicotinic Acid via LC-MS
Introduction: The Analytical Imperative for Novel API Intermediates
In the landscape of pharmaceutical development, the journey from a promising molecule to a safe and effective drug is paved with rigorous analytical scrutiny. The purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates in the API synthesis pathway, such as 2-(2-Fluoropropan-2-yl)isonicotinic acid, demand equally stringent purity assessment. The presence of even trace-level impurities—arising from starting materials, by-products, or degradation—can have profound implications for the final drug product's stability, safety profile, and regulatory approval.[1][2]
This guide provides a comprehensive framework for developing and validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity determination of this compound. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, compare alternative approaches, and establish a self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4] LC-MS is the technique of choice for this task, offering an unparalleled combination of separation power, sensitivity, and specificity that is essential for modern pharmaceutical analysis.[5][6][7]
The Strategic Workflow for Purity Validation
A successful validation project follows a logical progression from method development to formal validation and application. This workflow ensures that the analytical method is not only scientifically sound but also fit for its intended purpose in a regulated environment.
Caption: High-level workflow for LC-MS method development and validation.
Part I: Comparative Method Development - The Foundation of a Robust Assay
The goal of method development is to achieve reliable separation and detection of the main compound from all potential impurities. For this compound, a moderately polar molecule, a reversed-phase LC approach is the logical starting point.
Experimental Causality: The isonicotinic acid moiety provides a site for protonation (the pyridine nitrogen), making positive-ion electrospray ionization (ESI+) a highly effective detection mode. The addition of a mobile phase modifier like formic acid is crucial; it serves to suppress the ionization of the carboxylic acid group while ensuring the pyridine nitrogen is protonated, leading to a stable and strong signal for the [M+H]⁺ ion.
Step-by-Step Protocol: LC-MS Method Development
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water.
-
Prepare a working standard at 10 µg/mL by diluting the stock solution. This concentration is typically suitable for initial method development without saturating the detector.
-
Prepare a test sample solution at a higher concentration (e.g., 500 µg/mL) to ensure any low-level impurities are detectable.
-
-
Initial LC-MS Conditions (Starting Point):
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent high-resolution mass spectrometer.[8]
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Source: ESI, Positive Ion Mode.
-
MS Parameters:
-
Gas Temperature: 325 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
Mass Range: m/z 50-1000.
-
-
-
Optimization and Comparison:
-
The primary objective is to achieve a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks.
-
Systematically evaluate different columns and mobile phase modifiers to find the optimal conditions.
-
| Parameter | Alternative 1: Phenyl-Hexyl Column | Alternative 2: C18 with Methanol | Rationale & Recommendation |
| Stationary Phase | Provides alternative selectivity through π-π interactions with the pyridine ring. | Changes elution strength and selectivity compared to acetonitrile. | Recommendation: Start with a high-quality C18 column. Its hydrophobic interactions are well-suited for this analyte. The Phenyl-Hexyl is a good secondary option if specific aromatic impurities are difficult to resolve. |
| Organic Modifier | N/A | Mobile Phase B: 0.1% Formic Acid in Methanol. | Recommendation: Acetonitrile generally provides lower backpressure and better peak efficiency in UHPLC. Methanol can alter selectivity and should be tested if co-eluting peaks are observed with acetonitrile.[9] |
| pH Modifier | 0.1% Trifluoroacetic Acid (TFA) | 10 mM Ammonium Formate | Recommendation: Formic acid is a volatile modifier ideal for MS. TFA is a strong ion-pairing agent that can improve chromatography but causes significant ion suppression in the MS source and should be avoided. Ammonium formate can be useful if negative-ion mode analysis is also required. |
Part II: Method Validation - A Self-Validating System via ICH Q2(R1)
Once an optimal method is developed, it must be formally validated to prove its fitness for purpose. The validation parameters are not just a checklist; they are an interconnected system that demonstrates the method's reliability.[4][10]
Caption: Interrelationship of analytical validation parameters per ICH Q2(R1).
Step-by-Step Validation Protocol
The following protocol outlines the experiments required to validate the method for impurity quantification.
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Procedure: Analyze a blank (diluent), the reference standard, the test sample, and a sample that has been subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.
-
Acceptance Criteria: The analyte peak should be free from co-elution from any other component. Peak purity analysis using a diode-array detector (DAD) and high-resolution mass spectrometry should confirm the homogeneity of the main peak.
-
-
Linearity and Range:
-
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.
-
Procedure: Prepare a series of at least five calibration standards from the reference stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the expected impurity specification (e.g., if the limit is 0.1%, the range could be LOQ to 0.15%).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot should be ≥ 0.995.
-
-
Accuracy:
-
Objective: To measure the closeness of the experimental value to the true value.
-
Procedure: Analyze a sample of known concentration (e.g., a blank sample spiked with the main compound and known impurities at three different concentration levels, such as 50%, 100%, and 150% of the target concentration). Perform this in triplicate.
-
Acceptance Criteria: The percent recovery should be within 90.0% to 110.0% for lower-level impurities and 98.0% to 102.0% for the main analyte assay.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5.0% for impurities and ≤ 2.0% for the assay of the main component.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The LOQ should be further verified by demonstrating acceptable precision and accuracy at this concentration.
-
-
-
Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly impacted.
-
Validation Data Summary (Example)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Linearity (r²) | 0.9992 | ≥ 0.995 | Pass |
| Range | 0.02 µg/mL - 2.5 µg/mL | Covers 50% to 150% of impurity limit | Pass |
| Accuracy (% Recovery) | 97.5% - 103.1% | 90.0% - 110.0% | Pass |
| Precision (%RSD) | |||
| - Repeatability | 1.8% | ≤ 5.0% | Pass |
| - Intermediate | 2.5% | ≤ 5.0% | Pass |
| LOQ | 0.02 µg/mL (S/N = 11.2) | S/N ≥ 10 | Pass |
| LOD | 0.006 µg/mL (S/N = 3.5) | S/N ≥ 3 | Pass |
| Robustness | No significant impact on results | System suitability criteria met | Pass |
Part III: Identification of Potential Impurities
The power of LC-MS lies not just in quantification but in structural elucidation.[5][8] For this compound, potential impurities could include:
-
Starting Materials: Unreacted isonicotinic acid or reagents from the fluorination step.
-
Positional Isomers: Impurities arising from substitution at a different position on the pyridine ring.
-
By-products: Molecules formed from side reactions during synthesis.
-
Degradation Products: Formed under stress conditions like oxidation or hydrolysis.
High-resolution MS (HRMS) is invaluable here. By obtaining an accurate mass measurement (typically <5 ppm error), one can generate a list of possible elemental compositions, significantly narrowing down the identity of an unknown peak. Subsequent MS/MS analysis fragments the impurity's molecular ion, providing structural information that can be pieced together to confirm its identity.
| Potential Impurity | Structure | Theoretical m/z [M+H]⁺ | Identification Approach |
| Isonicotinic Acid | C₆H₅NO₂ | 124.0393 | Accurate mass, retention time match with standard. |
| De-fluorinated Impurity | C₁₀H₁₃NO₂ | 180.1019 | Accurate mass showing loss of F and gain of H. |
| Oxidized Impurity (N-oxide) | C₁₀H₁₂FNO₃ | 214.0874 | Accurate mass showing addition of an oxygen atom. |
Conclusion
This guide outlines a comprehensive and scientifically-grounded approach to validating an LC-MS method for the purity of this compound. By rooting the methodology in the principles of ICH Q2(R1), explaining the causality behind experimental choices, and leveraging the full power of modern LC-MS instrumentation, researchers can develop a robust, reliable, and defensible analytical procedure. This level of analytical rigor is indispensable for ensuring the quality and safety of pharmaceutical products and for navigating the complex regulatory landscape of drug development.
References
- Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
- ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
- Pharmacopeial Forum. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink Research Chemicals.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306.
- Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
- Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace.
- ResearchGate. (n.d.). Purity plot of isonicotinic acid.
- Plumb, R. S., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(15-16), 1215-1222.
- Le, A. N., et al. (2019). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological samples. Trends in Environmental Analytical Chemistry, 22, e00063.
- Zhang, T., et al. (2021). Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood. Clinica Chimica Acta, 519, 130-137.
- Plumb, R. S., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(15-16), 1215-1222.
- Reddy, G. S., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Organic Communications, 10(2), 123-131.
- Hultquist, M. E., & Partyka, R. A. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S. Patent and Trademark Office.
- Wrobel, G., et al. (2020). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry, 35(7), 1357-1364.
- Padre, K. S., et al. (2022). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Pharmaceutics, 14(3), 625.
- Reddy, G. S., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications.
- Sharma, R., et al. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(3), 1032-1038.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. jordilabs.com [jordilabs.com]
- 5. chimia.ch [chimia.ch]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. hpst.cz [hpst.cz]
- 9. researchtrends.net [researchtrends.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Crystal Structure Analysis of Fluorinated Isonicotinic Acid Derivatives
Executive Summary: The Fluorine Effect in Crystal Engineering
Isonicotinic acid (INA) is a ubiquitous scaffold in drug discovery, serving as a precursor for anti-tubercular agents (Isoniazid) and a versatile ligand in metal-organic frameworks (MOFs). However, its non-fluorinated form often suffers from poor lipophilicity and rapid metabolic clearance.[1]
Fluorination is the standard medicinal chemistry strategy to modulation these properties, but it drastically alters the solid-state landscape. This guide compares the crystal structure performance of Isonicotinic Acid (INA) against its Fluorinated Derivatives (F-INAs) (specifically 2-fluoro, 3-fluoro, and 3,5-difluoro analogs).
Key Takeaway: While INA relies on robust O-H[1]···N hydrogen-bonded chains, fluorination disrupts this hierarchy by reducing the basicity of the pyridine nitrogen and introducing competing C-H···F and C-F···π interactions.[1] This shift impacts solubility, melting point, and co-crystal forming propensity—critical metrics for drug developability.
Structural Comparison: INA vs. Fluorinated Analogs
The performance of these derivatives is dictated by their ability to form supramolecular synthons. We analyze three critical derivatives below.
The Reference Standard: Isonicotinic Acid (INA)
-
Crystal System: Monoclinic / Orthorhombic (Polymorphic).[1]
-
Dominant Motif: Head-to-Tail Chains (Catemers) .[1]
-
Mechanism: The carboxylic acid proton donates to the pyridine nitrogen of an adjacent molecule (
). This creates infinite 1D chains.[1] -
Limitation: The high polarity of this zwitterionic-like character leads to high lattice energy and poor solubility in organic solvents.
The Challenger: 3,5-Difluoroisonicotinic Acid (3,5-F2-INA)
-
Crystal System: Monoclinic (
).[1][2] -
Dominant Motif: Perturbed Head-to-Tail Chains .
-
Mechanism: Despite the electron-withdrawing fluorine atoms, the head-to-tail (
) motif persists.[1] However, the distance is elongated (1.636 Å) compared to INA, indicating a weaker interaction due to the reduced basicity of the pyridine ring. -
Secondary Interactions: The structure is stabilized by weak
contacts and face-to-face -stacking, which are absent in the parent INA. -
Performance Impact: The introduction of fluorine eliminates the potential for zwitterion formation, resulting in a lower melting point and altered solubility profile.
Comparative Metrics Table
| Feature | Isonicotinic Acid (INA) | 2-Fluoroisonicotinic Acid | 3,5-Difluoroisonicotinic Acid |
| Space Group | |||
| Primary Synthon | |||
| Pyridine Basicity (pKa) | ~4.9 | ~3.0 (Est.)[1] | < 2.0 (Est.)[1][3] |
| Zwitterion Potential | High | Low | Negligible |
| Lipophilicity (LogP) | 0.4 | 0.8 | ~1.2 |
| Melting Point | 310°C (Sublimes) | 140-142°C | ~260°C (Decomp) |
| Solubility (Water) | Moderate (pH dependent) | Low | Very Low |
Critical Analysis: Physicochemical Performance
Solubility & pKa Shift
The "Performance" of a crystal structure in drug development is often a proxy for bioavailability.
-
Acidity: Fluorine at the 2- or 3-position exerts a strong inductive effect (-I), significantly lowering the pKa of the carboxylic acid (making it more acidic) while simultaneously lowering the pKa of the pyridine nitrogen (making it less basic).
-
Result: 3,5-F2-INA exists almost exclusively in the neutral form in the solid state, whereas INA can access zwitterionic states. This makes F-INAs significantly more soluble in non-polar organic solvents (DCM, THF) but less soluble in aqueous media compared to INA.[1]
Solid-State Stability (Melting Point)
-
INA: The high melting point (310°C) is driven by strong, directional H-bonds.
-
2-F-INA: The disruption of symmetry and the weakening of the intermolecular H-bond network drops the melting point drastically to ~140°C. This lower lattice energy suggests 2-F-INA is easier to process (e.g., in hot-melt extrusion) but may be less physically stable (prone to Ostwald ripening).[1]
Experimental Protocols
To replicate these findings or characterize new derivatives, follow this validated workflow.
Synthesis & Crystallization Protocol
Objective: Obtain single crystals suitable for XRD from amorphous powder.
Step-by-Step Methodology:
-
Preparation: Dissolve 100 mg of Fluorinated-INA in 10 mL of THF/Water (9:1 v/v). The water fraction is critical to solubilize the polar carboxyl group while THF solvates the fluorinated ring.
-
Filtration: Pass solution through a 0.22 µm PTFE syringe filter to remove nucleation seeds.[1]
-
Vapor Diffusion (The "Hanging Drop" alternative):
-
Place 2 mL of the filtrate in a small vial (inner).
-
Place the small vial inside a larger jar containing 5 mL of Pentane or Diethyl Ether (antisolvent).
-
Cap the large jar tightly.
-
-
Incubation: Store at 4°C in a vibration-free environment for 3-7 days.
-
Harvesting: Crystals will appear as colorless blocks or needles.[1] Mount immediately in Paratone-N oil to prevent desolvation.[1]
X-Ray Data Collection Strategy
-
Temperature: Collect at 100 K (Cryostream). Fluorinated groups often exhibit high thermal motion or disorder at room temperature.[1]
-
Resolution: Aim for 0.7 Å resolution to accurately model the C-F bond lengths (typically 1.33–1.35 Å).
-
Refinement: Watch for F/H disorder if the fluorination is partial or if the molecule sits on a special position.
Visualizations
Crystal Engineering Workflow
This diagram outlines the decision process for selecting a crystallization method based on the derivative's solubility profile.
Caption: Decision tree for crystallizing fluorinated isonicotinic acid derivatives based on solubility profiles.
Interaction Hierarchy in F-INA Crystals
This diagram illustrates the competition between supramolecular forces in the solid state.
Caption: Hierarchy of forces: Fluorine weakens the primary N-acceptor while introducing new secondary guiding interactions.
References
-
PubChem. (2025).[1][3][4] 2-Fluoroisonicotinic acid | C6H4FNO2.[1] National Library of Medicine.[1] [Link]
-
Zeng, X.-M., & Du, S.-W. (2020).[1] The crystal structure of 3,5-difluoroisonicotinic acid, C6H3F2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 989–990.[1] [Link]
-
PubChem. (2025).[1][3][4] Isonicotinic Acid | C6H5NO2.[1][4][5] National Library of Medicine.[1] [Link]
-
Eccles, K. S., et al. (2011).[1] Competition between hydrogen bonding and halogen bonding in fluorinated isonicotinamides. Crystal Growth & Design. (Contextual grounding for amide/acid comparison).
-
University of Limerick. (2022).[1] Formation of ciprofloxacin–isonicotinic acid cocrystal using mechanochemical synthesis routes. UL Research Repository.[1] [Link]
Sources
- 1. 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isonicotinic acid - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
